molecular formula C15H13N3 B15066993 3-(4-Aminophenyl)quinolin-7-amine CAS No. 105938-17-8

3-(4-Aminophenyl)quinolin-7-amine

Cat. No.: B15066993
CAS No.: 105938-17-8
M. Wt: 235.28 g/mol
InChI Key: PRDGMRMGXGCKIN-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)quinolin-7-amine is a nitrogen-containing heterocyclic compound with a molecular formula of C15H13N3. This compound is part of the quinoline family, which is known for its wide range of biological and pharmacological activities. Quinoline derivatives are often used in medicinal chemistry due to their diverse therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)quinolin-7-amine can be achieved through various methods. One common approach involves the reaction of 4-nitroaniline with 2-aminobenzophenone under acidic conditions, followed by reduction of the nitro group to an amine . Another method includes the cyclization of 2-aminobenzophenone with 4-aminobenzonitrile in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the synthesis of quinoline derivatives often employs greener and more sustainable chemical processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly catalysts are becoming increasingly popular . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)quinolin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines and quinoline N-oxides, which have significant pharmacological activities .

Scientific Research Applications

3-(4-Aminophenyl)quinolin-7-amine has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: This compound is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic properties, such as anti-inflammatory and antimalarial activities.

    Industry: It is used in the development of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)quinolin-7-amine involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in pathogens. Additionally, it may interact with DNA, preventing the replication of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Aminophenyl)quinolin-7-amine stands out due to its unique combination of an amino group and a quinoline ring, which enhances its biological activity and makes it a versatile compound for various applications .

Properties

CAS No.

105938-17-8

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

3-(4-aminophenyl)quinolin-7-amine

InChI

InChI=1S/C15H13N3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-9H,16-17H2

InChI Key

PRDGMRMGXGCKIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3C=C(C=CC3=C2)N)N

Origin of Product

United States

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